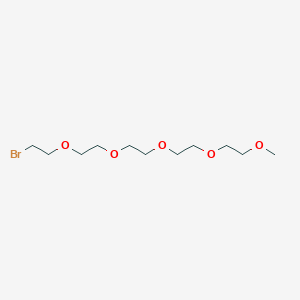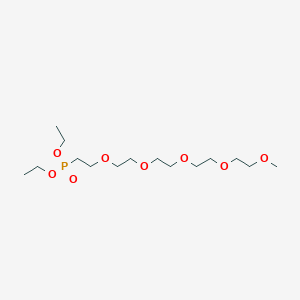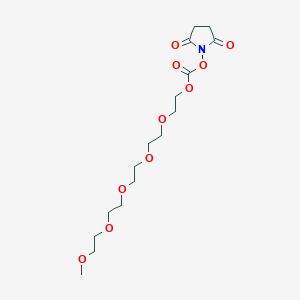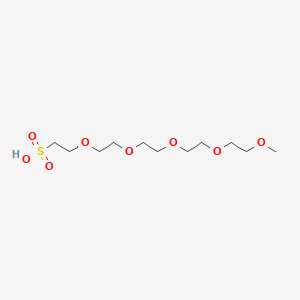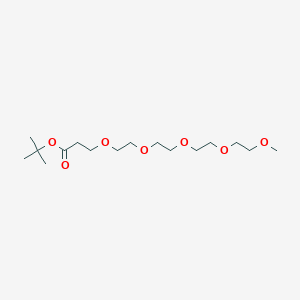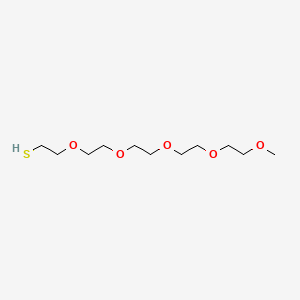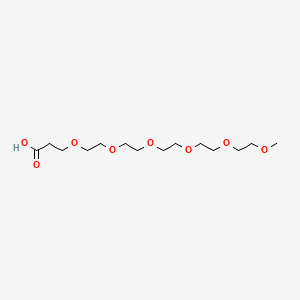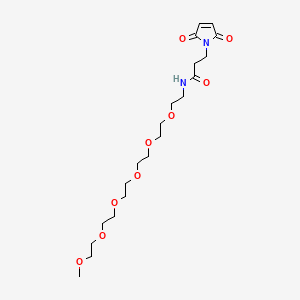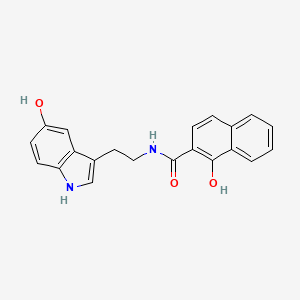
MS-1020
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MS-1020 is an ATP-competitive, selective inhibitor of JAK3 . It blocks downstream STAT signaling and binds directly with JAK3, blocking its catalytic activity . It suppresses IL-2-induced JAK3/STAT5 signaling . MS-1020 has been shown to decrease cell survival by inducing apoptosis via downregulating anti-apoptotic gene expression .
Chemical Reactions Analysis
MS-1020 is known to bind directly with JAK3, blocking its catalytic activity . It selectively inhibits JAK3 and subsequently leads to a block in STAT signaling .Physical And Chemical Properties Analysis
MS-1020 is a white to tan powder . It is soluble in DMSO at ≥10 mg/mL at 60 °C . The storage temperature is 2-8°C .Scientific Research Applications
JAK3 Inhibition for Immune Modulation
MS-1020 is an ATP-competitive, selective inhibitor of JAK3 . By blocking JAK3, it interferes with the JAK-STAT signaling pathway, which is crucial for immune cell function. This makes MS-1020 a potential therapeutic agent for autoimmune diseases where immune cell activity is dysregulated.
Oncology Research
MS-1020’s ability to suppress IL-2-induced JAK3/STAT5 signaling but not prolactin-induced JAK2/STAT5 signaling suggests a role in cancer research, particularly in malignancies where JAK3/STAT5 is implicated, like certain leukemias and lymphomas.
Apoptosis Induction
The compound has been shown to decrease cell survival by inducing apoptosis via downregulating anti-apoptotic gene expression . This application is significant in cancer research, where inducing apoptosis in cancer cells is a desired outcome.
Mechanism of Action
Target of Action
The primary target of MS-1020 is Janus Kinase 3 (JAK3) . JAK3 is a crucial component of the JAK-STAT signaling pathway, which plays a vital role in the immune response and cell growth .
Mode of Action
MS-1020 acts as an ATP-competitive inhibitor of JAK3 . It binds directly with JAK3, blocking its catalytic activity . This inhibition leads to a decrease in the expression of tyrosine phosphorylated STAT3 levels .
Biochemical Pathways
The primary biochemical pathway affected by MS-1020 is the JAK-STAT signaling pathway . By inhibiting JAK3, MS-1020 disrupts this pathway, leading to a decrease in STAT3 activation .
Result of Action
The inhibition of JAK3 by MS-1020 leads to a decrease in the expression of tyrosine phosphorylated STAT3 levels . This results in the induction of apoptosis and promotion of cell death . MS-1020 has the potential for the research of cancers harboring aberrant JAK3 signaling .
Action Environment
The action of MS-1020 is likely influenced by various environmental factors, including the concentration of ATP (as it competes with ATP for binding to JAK3) and the presence of other molecules that may interact with JAK3.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-15-6-8-19-18(11-15)14(12-23-19)9-10-22-21(26)17-7-5-13-3-1-2-4-16(13)20(17)25/h1-8,11-12,23-25H,9-10H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJNISGKGIHTMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NCCC3=CNC4=C3C=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73438566 | |
CAS RN |
1255516-86-9 |
Source


|
| Record name | 1255516-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is MS-1020 and what is its mechanism of action?
A1: MS-1020, also known as Nb-(α-hydroxynaphthoyl)serotonin, is a small molecule identified as a novel and selective inhibitor of Janus kinase 3 (JAK3) []. It directly binds to JAK3, blocking its catalytic activity and subsequently suppressing the JAK/STAT signaling pathway [].
Q2: How was MS-1020 discovered?
A2: MS-1020 was discovered through a cell-based high-throughput screening of a plant extract library, aiming to identify inhibitors of the JAK/STAT signaling pathway [].
Q3: What makes MS-1020 a selective JAK3 inhibitor?
A3: MS-1020 demonstrates selectivity for JAK3 over other JAK family members, such as JAK2. While it effectively inhibits interleukin-2-induced JAK3/STAT5 signaling, it does not impact prolactin-induced JAK2/STAT5 signaling []. This selectivity is crucial for minimizing potential side effects associated with broader JAK inhibition.
Q4: What is the significance of selectively targeting JAK3 in cancer therapy?
A4: JAK3 plays a crucial role in the signaling of several cytokines involved in immune responses. Dysregulated JAK3 activity is implicated in various cancers, including those with persistently active JAK3/STAT signaling []. By selectively targeting JAK3, MS-1020 offers a potential therapeutic approach for these cancers while potentially minimizing off-target effects on other JAK family members.
Q5: Has MS-1020 shown any effect on cancer cell viability?
A5: Yes, MS-1020 has demonstrated selective effects on the viability of cancer cells harboring persistently active JAK3/STAT signaling []. It induces apoptosis in these cells by downregulating anti-apoptotic gene expression []. This suggests a potential therapeutic window for MS-1020, where it primarily affects cancer cells with aberrant JAK3 signaling.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

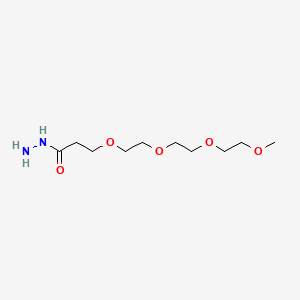
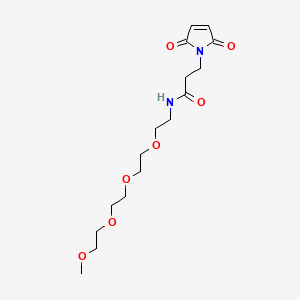
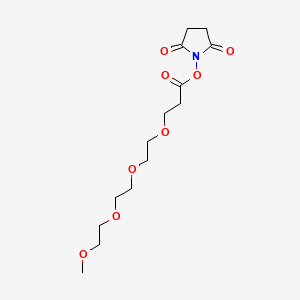

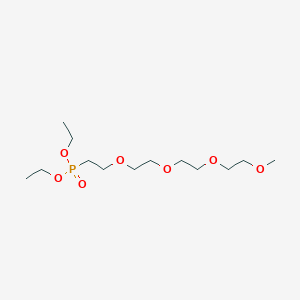
![tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate](/img/structure/B609267.png)
